Ethyl 3-methyl-5-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate
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Overview
Description
WAY-605471 is a chemical compound with the IUPAC name ethyl 3-methyl-5-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate. It is known for its role as an antagonist of aryl hydrocarbon receptors, with an IC50 value of 0.5-1 micromolar. The compound has a molecular formula of C14H15NO3S2 and a molecular weight of 309.41 grams per mole .
Preparation Methods
The synthesis of WAY-605471 involves the reaction of ethyl 3-methyl-5-amino-2-thiophenecarboxylate with 3-methyl-2-thiophenecarbonyl chloride under suitable conditions. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield and purity.
Industrial production methods for WAY-605471 are not widely documented, but the synthesis route mentioned above can be scaled up for larger production with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
WAY-605471 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The thiophene ring in WAY-605471 can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-605471 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving aryl hydrocarbon receptors and their antagonists.
Biology: The compound is utilized in research to understand the role of aryl hydrocarbon receptors in various biological processes, including cell signaling and gene expression.
Medicine: WAY-605471 is investigated for its potential therapeutic applications in diseases where aryl hydrocarbon receptors play a critical role, such as cancer and autoimmune disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
WAY-605471 exerts its effects by binding to aryl hydrocarbon receptors and inhibiting their activity. This antagonistic action prevents the receptors from interacting with their natural ligands, thereby modulating the downstream signaling pathways and gene expression. The molecular targets involved include various transcription factors and enzymes that are regulated by aryl hydrocarbon receptors.
Comparison with Similar Compounds
WAY-605471 is unique compared to other aryl hydrocarbon receptor antagonists due to its specific chemical structure and high potency. Similar compounds include:
CH-223191: Another aryl hydrocarbon receptor antagonist with a different chemical structure.
SR1: A selective antagonist of aryl hydrocarbon receptors used in stem cell research.
GNF351: Known for its high affinity and specificity towards aryl hydrocarbon receptors.
Each of these compounds has distinct properties and applications, but WAY-605471 stands out for its specific binding affinity and effectiveness in modulating aryl hydrocarbon receptor activity.
Biological Activity
Ethyl 3-methyl-5-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate (referred to as EMTA) is a complex organic compound notable for its diverse biological activities, primarily due to the presence of thiophene moieties. This article delves into the biological activity of EMTA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
EMTA has the molecular formula C14H15NO3S2 and a molecular weight of approximately 299.4 g/mol. Its structure features a thiophene ring system, which is known for conferring various biological properties. The compound is synthesized through multi-step organic reactions, typically involving the formation of thiophene rings and subsequent functional group modifications.
Biological Activities
Research indicates that compounds containing thiophene structures often exhibit significant biological activities. EMTA's potential applications span pharmaceuticals and agrochemicals, attributed to its unique functional groups.
Anticancer Activity
Recent studies have investigated the anticancer potential of EMTA. For instance, similar thiophene derivatives have shown promising anti-proliferative effects against various cancer cell lines:
Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
EMTA | MCF-7 | TBD | Induces cell cycle arrest in G1 phase |
Similar Thiophene Derivative | MDA-MB-231 | 52.56 | Arrests cell cycle in G2 phase |
The anti-proliferative effects are often evaluated using the MTT assay, which assesses cell viability post-treatment. Preliminary data suggest that EMTA may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
The biological activity of EMTA can be attributed to its interactions with specific biological targets:
- Enzyme Inhibition : Thiophene derivatives are known to inhibit enzymes involved in cancer progression.
- Receptor Modulation : EMTA may interact with receptors that regulate cell growth and apoptosis.
- Cell Cycle Arrest : Evidence suggests that EMTA can induce cell cycle arrest, particularly in estrogen receptor-positive breast cancer cells.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that EMTA exhibited significant cytotoxicity against MCF-7 cells with an IC50 value yet to be determined (TBD). The mechanism involved G1 phase arrest, leading to reduced proliferation rates.
- In Vivo Studies : Although in vitro studies are promising, further research is required to assess the in vivo efficacy and safety profile of EMTA in animal models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of EMTA, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 3-amino-5-methylthiophene-2-carboxylate | Contains amino group; lacks carbonyl substitution | Exhibits strong antibacterial activity |
Methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid | Different substituents on thiophene ring | Potential anti-inflammatory effects |
Ethyl 2-amino-4-thiazolecarboxylic acid | Thiazole instead of thiophene | Known for antifungal properties |
This comparison highlights how the specific arrangement of functional groups in EMTA may contribute to its distinct biological activities.
Properties
Molecular Formula |
C14H15NO3S2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 3-methyl-5-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H15NO3S2/c1-4-18-14(17)12-9(3)7-10(20-12)15-13(16)11-8(2)5-6-19-11/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
YIIRDIPPHCEEIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CS2)C)C |
Origin of Product |
United States |
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